1-Benzylpyrazole-3-carbonitrile
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Overview
Description
1-Benzylpyrazole-3-carbonitrile is an organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms. The benzyl group attached to the pyrazole ring and the nitrile group at the third position make this compound a unique and versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylpyrazole-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of hydrazones with nitriles under acidic or basic conditions. Another method includes the reaction of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization and nitrile formation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Benzylpyrazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The benzyl and nitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms like primary amines.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
1-Benzylpyrazole-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and as an intermediate in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Benzylpyrazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The nitrile group can participate in nucleophilic addition reactions, while the benzyl group can enhance the compound’s lipophilicity and facilitate its interaction with hydrophobic sites on target molecules .
Comparison with Similar Compounds
- 1-Phenylpyrazole-3-carbonitrile
- 1-Methylpyrazole-3-carbonitrile
- 1-Benzylpyrazole-4-carbonitrile
Comparison: 1-Benzylpyrazole-3-carbonitrile is unique due to the specific positioning of the benzyl and nitrile groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
IUPAC Name |
1-benzylpyrazole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-8-11-6-7-14(13-11)9-10-4-2-1-3-5-10/h1-7H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLQVIPFAWLBCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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